

# A Comparative Guide to Experimental and Computational Predictions of Oxetane Properties

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## Compound of Interest

Compound Name: Oxetane

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of experimental data and computational predictions for the structural and spectroscopic properties of **oxetane**, a key heterocyclic compound in medicinal chemistry.

This guide provides a detailed comparison of experimentally determined and computationally predicted properties of unsubstituted **oxetane**. The data presented herein is intended to assist researchers in understanding the accuracy and limitations of computational models in predicting the molecular parameters of this important four-membered ring system. The inclusion of detailed experimental and computational methodologies aims to facilitate the replication and extension of these findings.

## Structural Properties: A Tale of Two Methods

The geometric parameters of **oxetane**, including bond lengths and angles, have been determined experimentally through X-ray crystallography and computationally using various levels of theory. A comparison of these results offers valuable insights into the performance of modern computational chemistry methods.

Table 1: Comparison of Experimental and Computational Geometrical Parameters for **Oxetane**

Parameter	Experimental (X-ray at 90 K)[1]	Computational (B3LYP/6-31G(d,p)) [1][2][3]	Computational (MP2/6-31G(d,p))[1][2][3]
Bond Lengths (Å)			
C-O	1.46	Data not available in abstract	Data not available in abstract
C-C	1.53	~1.52-1.53	~1.52-1.53
Bond Angles (°)			
C-O-C	90.2	Data not available in abstract	Data not available in abstract
C-C-O	92.0	Data not available in abstract	Data not available in abstract
C-C-C	84.8	~83	~83

Note: The computational values are cited as being close to experimental data in the source, but explicit numerical values were not available in the abstract.[1][2][3]

## Vibrational Spectroscopy: Capturing Molecular Motion

The vibrational frequencies of **oxetane** have been investigated experimentally using high-resolution Fourier Transform Infrared (FTIR) spectroscopy. These experimental findings serve as a benchmark for evaluating the accuracy of computational methods in predicting the vibrational spectrum.

Table 2: Comparison of Experimental and Computational Vibrational Frequencies (cm<sup>-1</sup>) for Key Modes of **Oxetane**

Vibrational Mode	Experimental (FTIR)[4][5][6]	Computational (B3LYP/6-311++G(d,p))[6]	Computational (MP2/6-311++G(d,p))[6]
C-C Symmetric Stretch ( $\nu_6$ )	~1033	Reproduced to within 20 $\text{cm}^{-1}$	Reproduced to within 20 $\text{cm}^{-1}$
C-O Asymmetric Stretch ( $\nu_{23}$ )	~1008	Reproduced to within 20 $\text{cm}^{-1}$	Reproduced to within 20 $\text{cm}^{-1}$
Ring Puckering ( $\nu_{18}$ )	~53	Reproduced to within 40 $\text{cm}^{-1}$	Reproduced to within 40 $\text{cm}^{-1}$

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. The chemical shifts of the protons in **oxetane** have been determined experimentally. These values provide a basis for assessing the accuracy of computational predictions, which are often performed using the Gauge-Including Atomic Orbital (GIAO) method with Density Functional Theory (DFT).

Table 3: Comparison of Experimental and Computational  $^1\text{H}$  NMR Chemical Shifts (ppm) for **Oxetane**

Proton	Experimental (in $\text{CDCl}_3$ )[7]	Computational (GIAO/DFT)
$-\text{CH}_2-\text{O}-$	4.65	Data not available in search results
$-\text{CH}_2-\text{CH}_2-$	2.61	Data not available in search results

Note: While the use of GIAO DFT for predicting NMR chemical shifts is well-established, specific computed values for unsubstituted **oxetane** were not found in the provided search results.[7][8][9][10][11]

## Methodologies

### Experimental Protocols

**Single-Crystal X-ray Diffraction** The experimental geometry of **oxetane** was determined from single-crystal X-ray diffraction data. A high-quality single crystal of **oxetane** was mounted on a goniometer and cooled to 90 K to minimize thermal vibrations.<sup>[1]</sup> A beam of monochromatic X-rays (typically Cu K $\alpha$  or Mo K $\alpha$  radiation) was directed at the crystal.<sup>[12]</sup> The diffraction pattern was recorded on a detector as the crystal was rotated. The resulting data was processed to determine the electron density map and refine the atomic positions, yielding precise bond lengths and angles.<sup>[12]</sup>

**High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy** The gas-phase vibrational spectrum of **oxetane** was recorded using a high-resolution FTIR spectrometer. The sample was cooled to approximately 203 K to simplify the rotational structure.<sup>[4]</sup> The spectrometer was equipped with a synchrotron radiation source, which provides a highly brilliant and collimated infrared beam, enabling high-resolution measurements.<sup>[4][5]</sup> The interferogram produced by the spectrometer was subjected to a Fourier transform to obtain the vibrational spectrum.

**Nuclear Magnetic Resonance (NMR) Spectroscopy** The <sup>1</sup>H NMR spectrum of **oxetane** was recorded on a spectrometer operating at a frequency of 400 MHz.<sup>[13]</sup> The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>).<sup>[7]</sup> Chemical shifts were reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

### Computational Methodologies

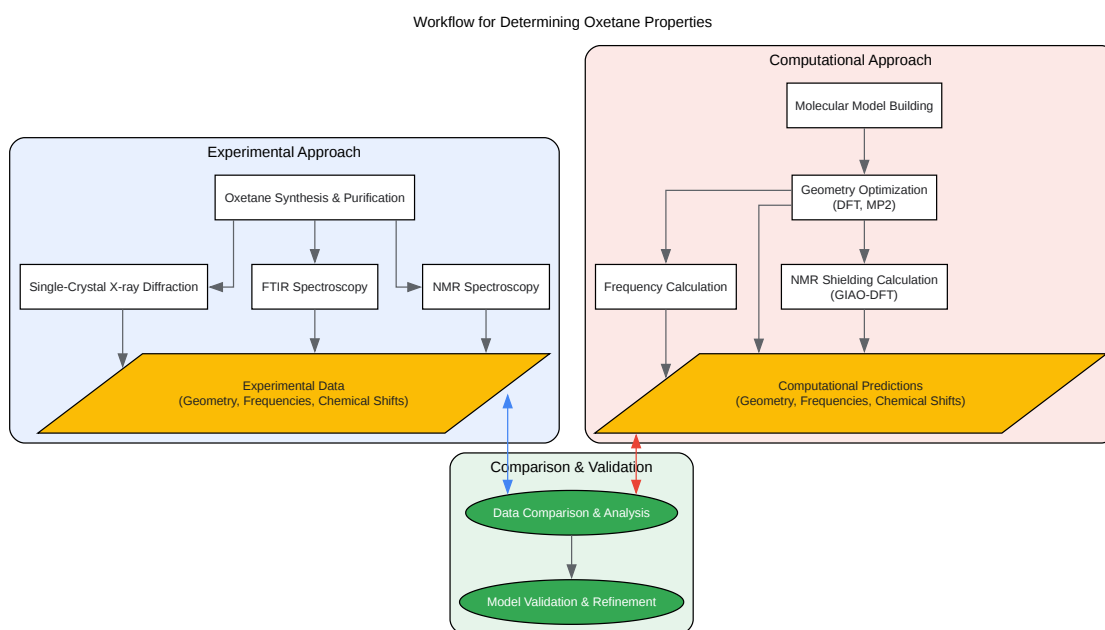
**Geometry Optimization and Vibrational Frequencies** The computational predictions of **oxetane**'s geometry and vibrational frequencies were performed using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). The B3LYP functional with the 6-31G(d,p) and 6-311++G(d,p) basis sets, as well as the MP2 method with the 6-31G(d,p) and aug-cc-pVTZ basis sets, are commonly employed for these calculations.<sup>[2][6][14]</sup> Geometry optimization is performed to find the minimum energy structure, from which bond lengths and angles are determined. Vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry.

**NMR Chemical Shift Prediction** The prediction of NMR chemical shifts is typically carried out using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT.<sup>[7][9][10]</sup>

[11] The magnetic shielding tensors are calculated for the optimized geometry of the molecule. The chemical shifts are then obtained by referencing the calculated shielding values to the shielding of a standard compound, such as TMS, calculated at the same level of theory.

## Logical Relationship between Experimental and Computational Approaches

The determination of molecular properties is a synergistic process involving both experimental measurements and computational modeling. The following diagram illustrates the logical workflow and the interplay between these two approaches for the characterization of **oxetane**.



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Caption: Interplay between experimental and computational workflows.

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